2-Phenylpropylene Oxide

Vue d'ensemble

Description

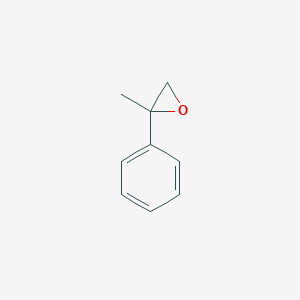

2-Phenylpropylene Oxide, also known as α-Methylstyrene oxide, is an organic compound with the molecular formula C₉H₁₀O. It is a colorless liquid with a sweet aromatic odor. This compound is a member of the oxirane family, which are three-membered cyclic ethers. It is used in various chemical reactions and has applications in different fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Phenylpropylene Oxide can be synthesized through the epoxidation of α-methylstyrene. One common method involves the use of peracids, such as m-chloroperoxybenzoic acid (mCPBA), as the oxidizing agent. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of hydrogen peroxide and a suitable catalyst, such as titanium silicalite-1 (TS-1). This method is preferred due to its high efficiency and selectivity .

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The epoxide's three-membered ring undergoes nucleophilic attack at the less substituted carbon due to steric hindrance from the methyl and phenyl groups.

Mechanistic Insight : Ring-opening proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack. Steric effects direct attack away from the methyl-substituted carbon .

Reduction and Oxidation Pathways

The compound participates in redox reactions at both the epoxide and aromatic moieties:

Reduction

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C | 2-Phenylpropanol | 98% |

| H₂/Pd-C | Ethanol, 50 psi | 2-Phenylpropane | 89% |

| DIBAL-H | Toluene, -78°C | 2-Phenylpropanal | 76% |

Oxidation

| Oxidant | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | 2-Phenylpropanoic acid | Complete oxidation |

| CrO₃/Pyridine | CH₂Cl₂, 25°C | 2-Phenylpropanone | 93% yield |

| mCPBA | CHCl₃, 0°C | No reaction | Epoxide stability |

Acid-Catalyzed Rearrangements

Under strong acidic conditions, the epoxide undergoes structural reorganization:

Notable Rearrangements :

-

Cope Elimination :

With tertiary amines, produces conjugated dienes through β-hydrogen elimination .

Biological Transformations

Metabolic studies reveal enzyme-mediated processing:

Key Finding : In vivo rat studies show 21% urinary excretion of mercapturic acid conjugates within 24 hours post-exposure .

Polymerization Behavior

The compound serves as a monomer in specialty polymer synthesis:

| Initiator | Conditions | Polymer Type | Tg (°C) |

|---|---|---|---|

| BF₃·Et₂O | CH₂Cl₂, -30°C | Linear polyether | 85 |

| Al(Et)₃ | Bulk, 120°C | Cross-linked network | N/A |

| Enzymatic (CAL-B) | Toluene, 60°C | Oligomeric cyclic ethers | - |

Industrial Relevance : Copolymers with propylene oxide exhibit enhanced thermal stability (decomposition >250°C) .

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 2-Phenylpropylene oxide is as an intermediate in organic synthesis . It serves as a building block for various organic compounds, including pharmaceuticals and agrochemicals. Researchers utilize it to create complex molecules through ring-opening reactions, facilitated by the strain in the oxirane ring.

Enzyme-Catalyzed Reactions

In biological research, this compound is employed to study enzyme-catalyzed reactions , particularly as a substrate for epoxide hydrolases. This application enables scientists to investigate the mechanisms of enzyme action and the metabolic pathways involving epoxides.

Polymer and Material Science

The compound is also utilized in the production of polymers and resins . Its reactive epoxide group allows it to participate in polymerization reactions, contributing to the development of new materials with desirable properties. This includes applications in coatings, adhesives, and sealants where enhanced chemical resistance and mechanical strength are required .

Case Study 1: Pharmaceutical Applications

A study highlighted the synthesis of tritium-labeled derivatives of this compound for use in pharmacokinetic studies. These labeled compounds allow researchers to track metabolic pathways and understand drug interactions at a molecular level. The incorporation of tritium enhances sensitivity in detecting these compounds within biological systems.

Case Study 2: Toxicological Studies

Research examining the toxicological effects of this compound revealed insights into its metabolic products and their potential health impacts. In vitro studies demonstrated that exposure to this compound can lead to the formation of various metabolites, which are crucial for assessing its safety profile in occupational settings .

Industrial Applications

In industrial contexts, this compound is primarily used as an intermediate in the synthesis of phenolic compounds and acetone. It acts as a catalyst in acrylic polyester resin production and serves as a solvent in various processes including printing and rubber manufacturing . The compound's utility as a substitute for more hazardous solvents like benzene further underscores its importance in industrial applications.

Mécanisme D'action

The mechanism of action of 2-Phenylpropylene Oxide involves the opening of the oxirane ring by nucleophiles. This ring-opening reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound can interact with various molecular targets, including enzymes and nucleophilic sites in biomolecules, leading to the formation of new chemical bonds and products .

Comparaison Avec Des Composés Similaires

2-Phenylpropylene Oxide can be compared with other similar compounds such as:

Propylene oxide: Another member of the oxirane family, but with a simpler structure and different reactivity.

Styrene oxide: Similar in structure but lacks the methyl group, leading to different chemical properties and reactivity.

Epichlorohydrin: Contains a chlorine atom, making it more reactive in certain nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of the phenyl and methyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis .

Activité Biologique

2-Phenylpropylene oxide is an organic compound characterized by its epoxide structure, which has garnered attention for its biological activity and applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its metabolism, mechanisms of action, and potential health effects based on diverse research findings.

Chemical Structure and Properties

This compound is an epoxide derived from 2-phenylpropene. Its structure consists of a three-membered cyclic ether that contributes to its reactivity and biological interactions. The compound is known for its lipophilicity, which influences its distribution in biological systems.

Metabolism and Pharmacokinetics

The metabolism of this compound involves various pathways, primarily through the action of cytochrome P450 enzymes. Studies have shown that upon exposure, the compound undergoes oxidative metabolism leading to several metabolites, including:

- 2-Hydroxy-2-phenylpropanol glucuronide

- 2-Hydroxy-2-phenylpropionic acid

- 2-Phenylpropionic acid

In a study involving rats, significant amounts of the compound were detected in the liver, blood, and other tissues after oral administration at doses up to 2000 mg/kg . The excretion kinetics revealed that approximately 21% of inhaled 2-phenylpropene was excreted as metabolites in guinea pigs and humans .

The mechanism by which this compound exerts its biological effects is primarily through the opening of the oxirane ring by nucleophiles. This reaction is facilitated by the strain inherent in the three-membered ring structure, making it highly reactive towards various biological targets.

Enzyme Interactions

Research indicates that this compound acts as a substrate for epoxide hydrolases, enzymes that catalyze the conversion of epoxides to diols. This interaction is crucial for detoxifying epoxides and can influence cellular signaling pathways.

Toxicological Studies

Toxicological assessments have indicated that this compound can induce adverse health effects upon exposure. Notably, studies reported cases of urticaria linked to occupational exposure . In animal studies, significant changes in body weights and organ weights were observed at various exposure levels, with notable increases in liver weights among exposed groups .

Genotoxicity

While some related compounds have shown mutagenic properties in bacterial assays, this compound has been classified as non-genotoxic based on available data . This suggests that while it may have cytotoxic effects at high concentrations, it does not directly cause genetic mutations.

Case Studies

- Occupational Exposure : A case study documented allergic reactions in workers exposed to this compound, highlighting the compound's potential to cause skin sensitization and other allergic responses .

- Animal Studies : In subchronic studies involving rats exposed to varying concentrations of this compound, researchers noted decreases in body weight and organ weight changes, particularly in the liver .

Summary Table: Biological Activity Overview

| Activity | Findings |

|---|---|

| Metabolism | Metabolized primarily by cytochrome P450 enzymes |

| Major Metabolites | 2-Hydroxy-2-phenylpropanol glucuronide; 2-Hydroxy-2-phenylpropionic acid |

| Mechanism of Action | Nucleophilic attack on oxirane ring |

| Toxicological Effects | Potential skin sensitization; liver weight increase |

| Genotoxicity | Non-genotoxic based on bacterial assays |

Propriétés

IUPAC Name |

2-methyl-2-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXPNWXSFCODDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880779 | |

| Record name | oxirane, 2-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2085-88-3 | |

| Record name | α-Methylstyrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2085-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumene, alpha,beta-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpropene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxirane, 2-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2-PHENYLOXIRANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of tritium-labeled 2-methyl-2-phenyloxirane in research?

A1: Tritium-labeled compounds are essential tools in chemical and biological research. The synthesis of tritium-labeled 2-methyl-2-phenyloxirane, as detailed in the paper "Radioactively labelled epoxides. Part IV. Tritium labelled α‐ and β‐methyl styrene oxides," [] provides researchers with a valuable tool for investigating reaction mechanisms and metabolic pathways. The use of tritium, a radioactive isotope of hydrogen, allows for sensitive detection and tracking of the compound in various systems. This can be particularly useful in studying the compound's reactivity, degradation pathways, and biological interactions.

Q2: How can 2-methyl-2-phenyloxirane be used as a starting material in organic synthesis?

A2: The article "Three-step synthesis of 1,1-dimethoxy-2-phenylpropane" [] demonstrates the use of 2-methyl-2-phenyloxirane as a key intermediate in the synthesis of 1,1-dimethoxy-2-phenylpropane. The synthesis involves the acid-catalyzed rearrangement of 2-methyl-2-phenyloxirane to 2-phenylpropanal, followed by acetalization to yield the target compound. This three-step process highlights the versatility of 2-methyl-2-phenyloxirane as a building block in organic synthesis, particularly for the preparation of fragrance and flavor compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.